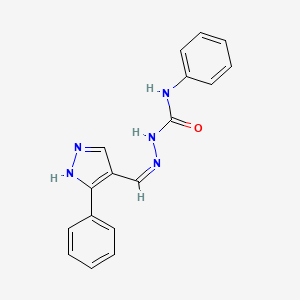
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (3-methoxybenzoyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (3-methoxybenzoyl)carbamate is a chemical compound that has shown great potential in scientific research. It is a derivative of isoindoline and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (3-methoxybenzoyl)carbamate is not fully understood. However, studies have indicated that it may act by inducing apoptosis in cancer cells through the activation of caspase enzymes. It may also act by inhibiting the growth of microorganisms through the disruption of cell membranes and the inhibition of enzymes involved in cell wall synthesis. Additionally, it may act as a neuroprotective agent through the inhibition of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (3-methoxybenzoyl)carbamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and protect against oxidative stress and inflammation in the brain. Additionally, it has been shown to have low toxicity, making it a promising candidate for further research.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (3-methoxybenzoyl)carbamate is its low toxicity, which makes it a promising candidate for further research. However, one of the limitations is its limited solubility in water, which can make it difficult to administer in lab experiments. Additionally, more research is needed to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (3-methoxybenzoyl)carbamate. One potential direction is further research on its potential as an anticancer agent, including studies on its efficacy in different types of cancer and its potential side effects. Another potential direction is further research on its potential as an antimicrobial agent, including studies on its efficacy against different types of microorganisms and its potential applications in medicine and agriculture. Additionally, further research is needed to fully understand its mechanism of action and potential applications in neuroprotection and other areas of medicine.
Synthesis Methods
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (3-methoxybenzoyl)carbamate has been achieved using various methods. One of the most common methods involves the reaction of 3-methoxybenzoyl chloride with 2-amino-3-(2-bromoacetyl)isoindolin-1-one in the presence of triethylamine. The resulting product is then treated with potassium carbonate and ethyl chloroformate to yield the final product.
Scientific Research Applications
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl (3-methoxybenzoyl)carbamate has been used in various scientific research applications. It has been shown to have potential as an anticancer agent, with studies indicating that it can induce apoptosis in cancer cells. It has also been shown to have antimicrobial activity, with studies indicating that it can inhibit the growth of various microorganisms. Additionally, it has been shown to have potential as a neuroprotective agent, with studies indicating that it can protect against oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)ethyl N-(3-methoxybenzoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-26-13-6-4-5-12(11-13)16(22)20-19(25)27-10-9-21-17(23)14-7-2-3-8-15(14)18(21)24/h2-8,11H,9-10H2,1H3,(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZPJZSVLYEITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=O)OCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl [(3-methoxyphenyl)carbonyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide](/img/structure/B6139479.png)
![1-[2-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6139496.png)
![4-phenyl-N-{1-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B6139508.png)

![1-[4-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6139514.png)
![2-{2-[3-(3-isobutyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B6139520.png)
![5-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6139532.png)
![N-(3-chloro-4-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B6139538.png)
![ethyl (3-{[(2-chlorophenoxy)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B6139546.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6139550.png)
![(3R*,4R*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6139557.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B6139562.png)
![1-(2-chlorophenyl)-2-[3-(2-thienyl)propanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6139567.png)
![N,N-diallyl-2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6139583.png)